molecular formula C18H17N7 B10756444 N-1H-imidazol-2-yl-N'-[4-(1H-imidazol-2-ylamino)phenyl]benzene-1,4-diamine

N-1H-imidazol-2-yl-N'-[4-(1H-imidazol-2-ylamino)phenyl]benzene-1,4-diamine

Cat. No.: B10756444
M. Wt: 331.4 g/mol
InChI Key: JHMXUERQMCJRHG-UHFFFAOYSA-N
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Description

N-1H-imidazol-2-yl-N’-[4-(1H-imidazol-2-ylamino)phenyl]benzene-1,4-diamine is an organic compound belonging to the class of aniline and substituted anilines. This compound contains an aminobenzene moiety and is characterized by the presence of imidazole rings, which are five-membered heterocyclic rings containing nitrogen atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1H-imidazol-2-yl-N’-[4-(1H-imidazol-2-ylamino)phenyl]benzene-1,4-diamine typically involves the reaction of imidazole derivatives with aniline derivatives under specific conditions. One common method involves the use of N-heterocyclic carbenes as catalysts, which facilitate the formation of the imidazole rings . The reaction is often conducted in the presence of oxidizing agents such as tert-butylhydroperoxide to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-1H-imidazol-2-yl-N’-[4-(1H-imidazol-2-ylamino)phenyl]benzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide, reducing agents such as sodium borohydride, and various catalysts like N-heterocyclic carbenes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield imidazole oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-1H-imidazol-2-yl-N’-[4-(1H-imidazol-2-ylamino)phenyl]benzene-1,4-diamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-1H-imidazol-2-yl-N’-[4-(1H-imidazol-2-ylamino)phenyl]benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The imidazole rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis[(1H-imidazol-1-yl)methyl]benzene
  • (1H-benzo[d]imidazol-2-yl)(phenyl)methanone

Uniqueness

N-1H-imidazol-2-yl-N’-[4-(1H-imidazol-2-ylamino)phenyl]benzene-1,4-diamine is unique due to its specific structure, which combines multiple imidazole rings with an aniline moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C18H17N7

Molecular Weight

331.4 g/mol

IUPAC Name

4-N-(1H-imidazol-2-yl)-1-N-[4-(1H-imidazol-2-ylamino)phenyl]benzene-1,4-diamine

InChI

InChI=1S/C18H17N7/c1-5-15(24-17-19-9-10-20-17)6-2-13(1)23-14-3-7-16(8-4-14)25-18-21-11-12-22-18/h1-12,23H,(H2,19,20,24)(H2,21,22,25)

InChI Key

JHMXUERQMCJRHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=CC=C(C=C2)NC3=NC=CN3)NC4=NC=CN4

Origin of Product

United States

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